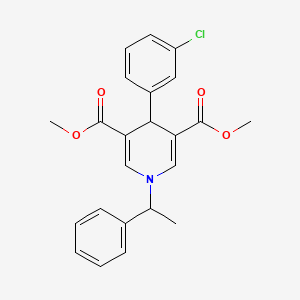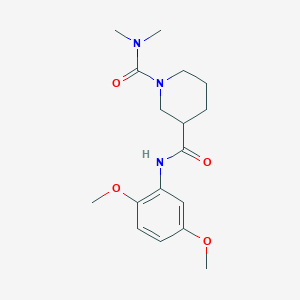![molecular formula C16H15BrN2O3 B5298513 4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5298513.png)
4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a well-known drug used for the treatment of cancer. However,
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is known to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound is also known to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide are complex and vary depending on the application. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including RAF kinase, VEGFR, and PDGFR. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory, antiviral, and antibacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain.
Direcciones Futuras
There are several future directions for the research and development of 4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is the development of new and more efficient synthesis methods for this compound, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a complex process that involves several steps. The first step involves the reaction of 4-bromoaniline with acetic anhydride to form 4-bromo-N-acetylaniline. The second step involves the reaction of 4-bromo-N-acetylaniline with 4-methylphenol in the presence of a base to form 4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Aplicaciones Científicas De Investigación
4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has various scientific research applications due to its unique properties. This compound has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancer. It has also been studied for its anti-inflammatory, antiviral, and antibacterial properties.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-2-8-14(9-3-11)21-10-15(20)22-19-16(18)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFGLYZMXSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B5298433.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5298436.png)

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide](/img/structure/B5298471.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(3-methylphenyl)pyrimidine](/img/structure/B5298472.png)
![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)
![(3S*,5S*)-1-(cyclopentylacetyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298486.png)

![N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5298501.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5298509.png)
![(3S*,5S*)-1-(2-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298512.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B5298521.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5298526.png)
